molecular formula C16H14O2 B14434188 1-(3-Benzoylphenyl)propan-2-one CAS No. 79868-86-3

1-(3-Benzoylphenyl)propan-2-one

Cat. No.: B14434188
CAS No.: 79868-86-3
M. Wt: 238.28 g/mol
InChI Key: JFMLICWPWKXNJT-UHFFFAOYSA-N
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Description

1-(3-Benzoylphenyl)propan-2-one is an organic compound with the molecular formula C16H14O2 It is a derivative of acetophenone and is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Benzoylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with chloroacetone in the presence of an aluminum chloride catalyst . Another method includes the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . Additionally, zeolite-catalyzed isomerization of phenyl propylene oxide is another viable route .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring the process is economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Benzoylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or nitrated benzoyl derivatives.

Scientific Research Applications

1-(3-Benzoylphenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Benzoylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone: A simpler ketone with a phenyl group attached to the carbonyl carbon.

Uniqueness

1-(3-Benzoylphenyl)propan-2-one is unique due to the presence of both a benzoyl and a phenyl group, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

CAS No.

79868-86-3

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

1-(3-benzoylphenyl)propan-2-one

InChI

InChI=1S/C16H14O2/c1-12(17)10-13-6-5-9-15(11-13)16(18)14-7-3-2-4-8-14/h2-9,11H,10H2,1H3

InChI Key

JFMLICWPWKXNJT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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